Kalzinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

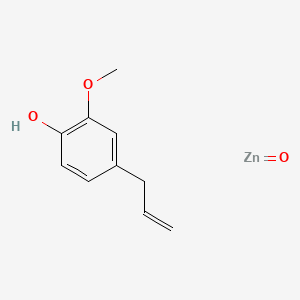

8068-83-5 |

|---|---|

Fórmula molecular |

C10H12O3Zn |

Peso molecular |

245.6 g/mol |

Nombre IUPAC |

2-methoxy-4-prop-2-enylphenol;oxozinc |

InChI |

InChI=1S/C10H12O2.O.Zn/c1-3-4-8-5-6-9(11)10(7-8)12-2;;/h3,5-7,11H,1,4H2,2H3;; |

Clave InChI |

XBQHCIKKYSIRSC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC=C)O.O=[Zn] |

SMILES canónico |

COC1=C(C=CC(=C1)CC=C)O.O=[Zn] |

Sinónimos |

Kalzinol N2 Dental Cement |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Kalzinol Dental Cement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of Kalzinol dental cement, a widely used material in restorative dentistry. This compound is a polymer-reinforced zinc oxide-eugenol (ZOE) cement, valued for its sedative effect on the dental pulp and its antibacterial properties.[1] This document outlines the known components, their quantitative data, the fundamental setting reaction, and relevant experimental protocols for analysis.

Core Chemical Composition

This compound is supplied as a two-component system: a powder and a liquid. The primary setting reaction occurs when these two components are mixed, forming a hardened mass of zinc eugenolate.[2] While the precise formulation of this compound is proprietary, the general and known components of polymer-reinforced ZOE cements provide a representative understanding of its chemical makeup.

The powder component is primarily composed of zinc oxide, which acts as the base material. It also contains reinforcing agents to improve its mechanical properties. This compound is specifically described as being mechanically reinforced by the addition of polystyrene.[3][4] Accelerators are also included to control the setting time. The liquid component is predominantly eugenol, an essential oil extracted from cloves, which reacts with the zinc oxide.

Data Presentation: Quantitative Composition

The following table summarizes the typical quantitative composition of polymer-reinforced zinc oxide-eugenol cements, providing a likely compositional framework for this compound.

| Component | Sub-Component | Function | Typical Concentration (w/w %) | Source |

| Powder | Zinc Oxide (ZnO) | Base | 69 - 90% | [5][6] |

| Polystyrene | Reinforcing Agent | Not Specified | [3][4] | |

| Rosin | Reduces Brittleness | ~29% (in some formulations) | [5] | |

| Zinc Acetate | Accelerator | Present | [5] | |

| Liquid | Eugenol | Reactor | >99% (in pure form) | [7] |

| Other Oils | Plasticizer | Variable | [5] |

Note: The exact percentages of reinforcing agents and accelerators in this compound are not publicly available.

Setting Reaction and Mechanism

The setting of this compound is an acid-base reaction between zinc oxide and eugenol, which is catalyzed by the presence of water. This reaction forms a chelate compound, zinc eugenolate.[2] The hardened mass consists of unreacted zinc oxide particles embedded in a matrix of zinc eugenolate crystals.[8]

Signaling Pathway of the Setting Reaction

Caption: The setting reaction of this compound dental cement.

Experimental Protocols

The analysis of the chemical composition of ZOE cements involves various analytical techniques. A key protocol for the quantification of eugenol is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Eugenol Quantification by GC-MS

This protocol is adapted from methodologies used for the analysis of eugenol in commercial ZOE cements.[7]

Objective: To determine the concentration of eugenol in the liquid component of this compound dental cement.

Materials and Equipment:

-

This compound liquid

-

Eugenol standard (>99% pure)

-

Acetone (analytical grade)

-

Vortex mixer

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for confirmation

-

Fused silica capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film of 95% dimethylpolysiloxane 5% diphenyl)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the eugenol standard in acetone.

-

Create a series of calibration standards by diluting the stock solution with acetone to achieve a range of concentrations (e.g., 10, 20, 40, 60, 100 µL of standard in 10 mL of acetone).

-

Mix each standard solution using a vortex mixer.

-

-

Sample Preparation:

-

Accurately weigh a sample of the this compound liquid.

-

Dissolve the sample in a known volume of acetone.

-

Mix thoroughly using a vortex mixer.

-

-

GC-FID Analysis:

-

Set the GC-FID operating conditions:

-

Carrier Gas: Nitrogen at a constant flow (e.g., 1.86 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 270°C.

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp up to 270°C at 10°C/min, and hold for 12 min.

-

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared this compound sample.

-

Identify the eugenol peak based on its retention time compared to the standard.

-

Quantify the amount of eugenol in the sample using the calibration curve.

-

-

GC-MS Confirmation:

-

Inject the sample into the GC-MS under similar chromatographic conditions as the GC-FID analysis.

-

The GC-MS interface temperature should be set to 270°C with an electron impact ionization of 70 eV.

-

Confirm the identity of the eugenol peak by comparing its mass spectrum with a reference spectrum.

-

Experimental Workflow for Eugenol Analysis

Caption: Workflow for the quantitative analysis of eugenol.

Conclusion

This compound dental cement is a complex biomaterial with a composition centered around the reaction of zinc oxide and eugenol. The inclusion of polystyrene as a reinforcing agent enhances its mechanical properties. While the exact formulation is proprietary, this guide provides a comprehensive overview of its chemical nature based on the available scientific literature. The detailed experimental protocol for eugenol analysis serves as a foundation for further research and quality control of this important dental material. Further investigation would be required to fully elucidate the complete quantitative composition and the specific roles of all minor components.

References

- 1. pdch.in [pdch.in]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. This compound: Shop online | Dentsply Sirona Ireland [dentsplysirona.com]

- 4. lavadent.com [lavadent.com]

- 5. 7. Cements | Pocket Dentistry [pocketdentistry.com]

- 6. Evaluation of compressive strength, microhardness and solubility of zinc-oxide eugenol cement reinforced with E-glass fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of Zinc Oxide-Eugenol in Kalzinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of zinc oxide-eugenol (ZOE) as utilized in the dental cement, Kalzinol. The document elucidates the chemical setting reaction, physical properties, and the biological interactions at the molecular level that contribute to its clinical efficacy as a sedative and protective dental material.

Core Chemical Mechanism: The Setting Reaction of Zinc Oxide-Eugenol

The fundamental mechanism of action of this compound, a polymer-reinforced zinc oxide-eugenol cement, is centered around a chemical reaction between its two primary components: zinc oxide and eugenol. This reaction leads to the formation of a hardened cement matrix.

The setting of ZOE cement is an acid-base reaction that results in a chelate compound, zinc eugenolate.[1] This process is catalyzed by the presence of water and is accelerated by metal salts.[1] The reaction can be summarized in two main steps:

-

Hydrolysis of Zinc Oxide: In the presence of water, zinc oxide undergoes hydrolysis to form zinc hydroxide. This step is crucial as zinc oxide itself does not readily react with eugenol.[2] ZnO + H₂O → Zn(OH)₂

-

Chelation Reaction: Zinc hydroxide then reacts with two molecules of eugenol to form zinc eugenolate, a stable chelate complex, with the release of water.[3] The term "chelate" refers to the bonding of a central metal ion (in this case, zinc) to a ligand (eugenol) at two or more points. Zn(OH)₂ + 2HE (Eugenol) → ZnE₂ (Zinc Eugenolate) + 2H₂O

The final hardened mass consists of unreacted zinc oxide particles embedded in a matrix of zinc eugenolate crystals.[4] The presence of excess eugenol is sorbed by both the zinc eugenolate and the unreacted zinc oxide particles.[4] this compound is further reinforced with polymers, such as polystyrene, to enhance its mechanical properties.[5][6]

dot

Quantitative Data on the Properties of this compound

The physical and mechanical properties of this compound are critical to its clinical performance. The following tables summarize key quantitative data for this polymer-reinforced ZOE cement.

| Property | Value | Reference |

| Mixing Time | 1 to 1.5 minutes | [7] |

| Working Time | 2 minutes | [7] |

| Setting Time | 3.5 to 4.5 minutes | [7] |

| Mixing Ratio (Powder:Liquid by weight) | 5:1 | [7] |

Table 1: Handling Properties of this compound

| Property | Reported Value/Observation | Reference |

| Compressive Strength | Reduced by 37.98% to 84.27% with the addition of hyaluronic acid-based gels. | [8] |

| Solubility and Disintegration | ZOE cements are generally more soluble in simulated dentinal fluid than in distilled water. | [9] |

Table 2: Mechanical and Physical Properties of ZOE Cements (including observations on this compound)

Experimental Protocols for Key Performance Indicators

The performance of dental cements like this compound is evaluated using standardized testing protocols, primarily those outlined in ISO 3107.[10][11] These protocols ensure consistency and comparability of data across different materials.

Setting Time Determination (ISO 3107)

This test determines the time from the start of mixing until the cement has hardened sufficiently.

-

Apparatus: A cabinet maintained at 37 ± 1 °C and a relative humidity of at least 95%, an indenter needle with a specific mass and flat end diameter (100g for Type I, 400g for Type II), a metal mold, and a flat glass plate.[12]

-

Procedure:

-

The cement is mixed according to the manufacturer's instructions at 23 ± 2 °C and 50 ± 5% relative humidity.[10]

-

The mixed cement is placed into the metal mold on the glass plate.

-

The assembly is transferred to the cabinet at 37 °C.

-

At a specified time before the manufacturer's stated setting time, the indenter needle is lowered vertically onto the cement surface.[10]

-

This is repeated at 30-second intervals until the needle fails to make a complete circular indentation.

-

The setting time is the period from the start of mixing to the time of the last indentation.

-

Compressive Strength Testing (ISO 3107)

This test measures the ability of the set cement to resist fracture under a compressive load.

-

Apparatus: A universal testing machine, cylindrical molds (typically 6 mm in height and 4 mm in diameter), and a means to store the specimens at 37 °C.

-

Procedure:

-

The cement is mixed and packed into the molds.

-

The specimens are stored at 37 °C and 95% humidity for a specified period (e.g., 24 hours).

-

The specimens are then placed in the universal testing machine and a compressive load is applied at a constant crosshead speed until fracture occurs.

-

The compressive strength is calculated from the load at fracture and the cross-sectional area of the specimen.

-

dot

Biological Mechanism of Action: The Role of Eugenol

Beyond its function in the setting reaction, eugenol is a highly bioactive molecule that imparts therapeutic properties to this compound, primarily its sedative and anti-inflammatory effects on the dental pulp.

Anti-inflammatory and Analgesic Effects

Eugenol exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[13] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13]

Furthermore, eugenol can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[14][16] By inhibiting NF-κB, eugenol effectively dampens the inflammatory cascade at a transcriptional level.

dot

References

- 1. Characterizing the effects of Eugenol on neuronal ionic currents and hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. souq.dental [souq.dental]

- 3. Frontiers | Eugenol and lidocaine inhibit voltage-gated Na+ channels from dorsal root ganglion neurons with different mechanisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Special Promo 🎉 🚚 Delivery (ETA: Within 1-2 Wks) DENTSPLY - this compound (Zinc Oxide Eugenol Cement) – MSLI Dental Supplies [mslidental.com.my]

- 6. dentalsky.com [dentalsky.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. What is the mechanism of Eugenol? [synapse.patsnap.com]

- 13. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of acid sensing ion channels by eugenol in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility of Kalzinol in Pulpal Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalzinol, a zinc oxide-eugenol (ZOE) cement, has a long history in dentistry, often utilized as a temporary restorative material and for pulp capping, primarily due to its sedative effect on the dental pulp. However, its biocompatibility with pulpal tissue is a subject of ongoing research and debate. This technical guide provides a comprehensive analysis of the biocompatibility of this compound, drawing upon in-vitro, in-vivo, and clinical studies. It delves into the cytotoxic and inflammatory responses elicited by this compound and its primary component, eugenol, and examines its capacity to promote or hinder pulpal healing and dentin bridge formation. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of dental materials and therapeutics.

Material Composition and Properties

This compound is a type of zinc oxide-eugenol cement. The basic setting reaction involves the chelation of zinc eugenolate from zinc oxide and eugenol. This reaction is catalyzed by water and accelerated by metal salts.[1] The material possesses anesthetic and antibacterial properties, which have contributed to its widespread use.[1] However, the release of eugenol from the set cement is a critical factor influencing its biological effects on pulpal tissue.[2]

In-Vitro Biocompatibility

Cytotoxicity

In-vitro studies have consistently demonstrated the cytotoxic effects of this compound and its components, primarily eugenol and zinc ions, on dental pulp cells.

Table 1: Summary of In-Vitro Cytotoxicity Data for Eugenol and Zinc Oxide

| Cell Type | Material/Compound | Concentration | Exposure Time | Key Findings | Reference |

| Human Dental Pulp Stem Cells (hDPSCs) | Zinc Oxide (ZnO) Nanoparticles | 25, 50, 75, 100 µg/mL | 24, 48, 72 h | Dose- and time-dependent cytotoxicity; minimum cell viability observed with ZnO compared to TiO₂, SiO₂, and Al₂O₃.[3] | [3] |

| Human Dental Pulp Fibroblasts | Eugenol | 0.06 nM - 12 nM | Not Specified | Morphological changes in a dose-dependent manner; higher concentrations may promote overexpression of apoptotic genes.[4] | [4] |

| Human Dental Pulp Cells (D824 cells) | Eugenol | Concentration-dependent | Not Specified | Decreased cellular growth and survival; reduced collagen synthesis and bone sialoprotein (BSP) expression.[5] | [5] |

| Human Diploid Fibroblasts | Eugenol | 4 mM | Not Specified | Reduction in the number of cells recovered to 4% of the control.[6][7] | [6][7] |

| Immortalized Human Dental Pulp Stem Cells | Zinc Oxide Eugenol (ZOE) | Not Specified | Initial setting phase | Cytotoxicity attributed to the release of Zn ions.[8] | [8] |

Experimental Protocols: In-Vitro Cytotoxicity Assays

A common method to assess the cytotoxicity of dental materials is the MTT assay.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow of an MTT assay to determine the cytotoxicity of dental materials.

In-Vivo Biocompatibility and Pulpal Response

In-vivo studies provide a more complex biological environment to assess the biocompatibility of this compound. The response of the pulpal tissue is highly dependent on the proximity of the material to the pulp and the inflammatory state of the tissue.

Inflammatory Response

When placed in direct contact with exposed pulp tissue, this compound and other ZOE cements typically induce a persistent chronic inflammatory response.[6][9] However, when a dentin barrier is present, the inflammatory reaction is milder.[6] The eugenol component is largely responsible for this inflammatory potential.[9] Interestingly, eugenol has been shown to exhibit a dual role, acting as a pro-inflammatory agent on healthy tissue and an anti-inflammatory agent on inflamed tissue.[10][11]

Signaling Pathway: Eugenol's Dual Effect on NF-κB

References

- 1. Zinc oxide eugenol - Wikipedia [en.wikipedia.org]

- 2. Biologic properties of eugenol and zinc oxide-eugenol. A clinically oriented review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Selected Nanoparticles on Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytotoxic effect of eugenol on the expression of molecular markers related to the osteogenic differentiation of human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pulpal response to a zinc oxide-eugenol cement. | Semantic Scholar [semanticscholar.org]

- 7. Pleiotropic Effects of Eugenol: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zinc Oxide Zinc Sulfate versus Zinc Oxide Eugenol as Pulp Chamber Filling Materials in Primary Molar Pulpotomies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 4-Allyl-1-hydroxy-2-methoxybenzene (Eugenol) on Inflammatory and Apoptosis Processes in Dental Pulp Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Setting Reaction Kinetics of Polymer-Reinforced Kalzinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the setting reaction kinetics of polymer-reinforced Kalzinol, a zinc oxide eugenol (ZOE) cement. The document outlines the core chemistry, influential factors, and experimental methodologies used to characterize this widely utilized dental material.

Introduction to Polymer-Reinforced ZOE Cements

Zinc oxide eugenol cements have been a staple in dentistry for over a century, valued for their sedative effect on the dental pulp. The basic formulation involves an acid-base reaction between zinc oxide (powder) and eugenol (liquid), which forms a zinc eugenolate chelate matrix. However, traditional ZOE cements exhibit low compressive strength and high solubility.

To enhance these mechanical properties, polymer-reinforced versions were developed. This compound is a prominent example of such a material, where the zinc oxide powder is reinforced with a polymer, identified as polystyrene, to improve its strength and durability.[1][2][3][4][5][6] These modifications transform the material into a more robust temporary restorative and base material.

The Core Setting Reaction: Chelation and Matrix Formation

The setting of this compound is governed by a two-step chemical reaction initiated by mixing the zinc oxide powder with the eugenol liquid.

-

Hydrolysis: A crucial initial step is the hydration of zinc oxide in the presence of water, which is essential for the reaction to proceed. This forms zinc hydroxide.

-

Chelation: The zinc hydroxide then reacts with two eugenol molecules. The phenolic hydroxyl group of eugenol provides a proton, and the zinc ion forms a chelate complex with the eugenol molecules.

This reaction results in the formation of an amorphous zinc eugenolate matrix that surrounds and binds the unreacted zinc oxide and polymer particles, leading to the hardening of the cement.

Signaling Pathway of ZOE Setting

The following diagram illustrates the fundamental reaction pathway for the setting of zinc oxide eugenol cements.

Role of Polymer Reinforcement in Setting Kinetics

This compound is mechanically reinforced by the addition of polystyrene to the powder component.[1][5][6] While the primary role of these polymer particles is to enhance the mechanical properties, such as compressive strength, of the set cement, they also influence the setting kinetics.

The polystyrene particles are inert and do not chemically participate in the chelation reaction. However, their presence in the powder affects the reaction in several physical ways:

-

Filler Effect: The polymer particles act as a filler, reducing the relative amount of reactive zinc oxide available for a given volume of powder. This can influence the powder-to-liquid ratio needed to achieve a desired consistency.

-

Hindrance of Reactant Diffusion: The inert particles may physically obstruct the interaction between zinc oxide and eugenol, potentially slowing down the initial reaction rate.

-

Nucleation Sites: Conversely, the surfaces of the polymer particles might act as nucleation sites for the formation of the zinc eugenolate matrix, which could potentially accelerate the setting process once initiated.

The overall effect of the polystyrene reinforcement on the setting time is a complex interplay of these factors. One study on the addition of polystyrene to ZOE cement noted that as the percentage of polystyrene increased, the mechanical strength improved.[6]

Factors Influencing Reaction Kinetics

The setting time of polymer-reinforced this compound is not a fixed value but is influenced by several variables:

-

Temperature: An increase in temperature accelerates the chemical reaction, leading to a shorter working and setting time. Conversely, cooling the mixing slab can prolong the setting time.[7]

-

Humidity/Water Content: Water is a critical component for the initial hydrolysis of zinc oxide and acts as an accelerator for the setting reaction. Higher humidity or the incorporation of a small amount of water will significantly decrease the setting time.[7][8]

-

Powder-to-Liquid Ratio: A higher powder-to-liquid ratio increases the concentration of reactants and accelerators present in the powder, leading to a faster set. The manufacturer of this compound recommends a specific ratio for optimal properties.[1]

-

Accelerators: The powder component of ZOE cements often contains accelerators, such as zinc acetate. These salts provide a ready source of zinc ions, speeding up the formation of the zinc eugenolate matrix.

The logical relationship between these factors and the setting time is visualized below.

References

- 1. scribd.com [scribd.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. DENTSPLY | this compound Liquid (Resin Bonded Zinc Oxide Eugenol Cement) UAE [dentestore.com]

- 4. Special Promo 🎉 🚚 Delivery (ETA: Within 1-2 Wks) DENTSPLY - this compound (Zinc Oxide Eugenol Cement) – MSLI Dental Supplies [mslidental.com.my]

- 5. dmi.ie [dmi.ie]

- 6. researchgate.net [researchgate.net]

- 7. An in vitro study of a custom-made device for thermoregulation of the mixing slab on the setting properties of zinc oxide eugenol impression paste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Antimicrobial Efficacy of Eugenol in Kalzinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalzinol, a zinc oxide eugenol (ZOE) cement, is a widely utilized dental material valued for its sedative and antimicrobial properties.[1][2][3][4] The primary bioactive component responsible for its antimicrobial action is eugenol, a phenolic compound derived from clove oil.[5][6][7] This technical guide provides an in-depth analysis of the role of eugenol in the antimicrobial efficacy of this compound. It details the mechanisms of action, antimicrobial spectrum, and the experimental protocols used to quantify its effects. Quantitative data from studies on ZOE cements are summarized to provide a comparative overview of their antimicrobial performance. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dental materials science and drug development.

Introduction

Zinc oxide eugenol (ZOE) cements have been a staple in dentistry for over a century, serving various purposes including temporary restorations, cavity liners, and root canal sealers.[7] this compound is a polymer-reinforced, fast-setting ZOE cement.[2] Its clinical success is, in part, attributable to the inherent antimicrobial properties of its principal components, zinc oxide and eugenol.[1] Eugenol, in particular, is the primary agent of this antimicrobial activity.[8][9] This guide elucidates the multifaceted role of eugenol in the antimicrobial action of this compound, providing a scientific foundation for its continued use and for the development of new antimicrobial dental materials.

The Role of Eugenol in the Antimicrobial Action of this compound

The antimicrobial activity of this compound is predominantly due to the leaching of eugenol from the set cement matrix.[8][9] Eugenol is a phenolic compound that exhibits broad-spectrum antimicrobial activity against a variety of oral pathogens.[6]

Mechanism of Antimicrobial Action

Eugenol's antimicrobial mechanism is primarily centered on its ability to disrupt the structural integrity and function of microbial cell membranes.[5] This action is attributed to the hydrophobic nature of the eugenol molecule, which allows it to partition into the lipid bilayer of the cytoplasmic membrane. This leads to:

-

Increased Membrane Permeability: Disruption of the membrane's lipid structure leads to increased permeability, causing the leakage of essential intracellular components such as ions and ATP.[5]

-

Inhibition of Cellular Enzymes: Eugenol can interact with and inhibit the function of essential microbial enzymes, including ATPases and histidine carboxylase.[5]

-

Disruption of Protein Function: By altering the lipid environment surrounding membrane-bound proteins, eugenol can interfere with their normal function.

-

Inhibition of Biofilm Formation: Eugenol has been shown to inhibit the formation of microbial biofilms, which are critical for the survival and pathogenicity of many oral bacteria.[10]

The free hydroxyl group in eugenol's structure is believed to be crucial for its antimicrobial activity.[10]

Antimicrobial Spectrum

Eugenol, and by extension this compound, has demonstrated antimicrobial activity against a broad range of oral microorganisms, including:

-

Gram-positive bacteria: Notably Staphylococcus aureus and Enterococcus faecalis.[11][12]

-

Gram-negative bacteria: Including Pseudomonas aeruginosa and Escherichia coli.[13][14]

-

Fungi: Particularly Candida albicans.[13]

-

Cariogenic bacteria: Such as Streptococcus mutans.[13]

The susceptibility of different microorganisms to eugenol can vary. For instance, some studies suggest that Staphylococcus aureus is highly susceptible, while Enterococcus faecalis may be more resistant.[11]

Quantitative Antimicrobial Data for Zinc Oxide Eugenol (ZOE) Cements

While specific quantitative data for the brand this compound is limited in the published literature, the following tables summarize representative data for ZOE cements against common oral pathogens. This data is intended to provide a comparative benchmark for the expected antimicrobial performance of this compound.

Table 1: Zone of Inhibition of ZOE Cements against Various Microorganisms

| Microorganism | Test Method | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Agar Diffusion | Strong inhibitory effect | [13] |

| Pseudomonas aeruginosa | Agar Diffusion | Strong inhibitory effect | [13] |

| Candida albicans | Agar Diffusion | Strong inhibitory effect | [13] |

| Enterococcus faecalis | Agar Diffusion | 11.80 ± 0.447 | [12] |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ZOE Cements

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis | 4500 ± 3000 | 6500 ± 2200 | [12] |

Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Assessing Antimicrobial Activity

The antimicrobial properties of dental materials like this compound are typically evaluated using standardized in vitro methods. The two most common methods are the Agar Diffusion Test and the Direct Contact Test.

Agar Diffusion Test (ADT)

This method assesses the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., S. mutans, E. faecalis) is prepared to a specific turbidity, commonly a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Inoculation of Agar Plates: A sterile swab is used to evenly inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar, Brain Heart Infusion agar).[7][14]

-

Preparation of Test Specimens: this compound is mixed according to the manufacturer's instructions. A standardized amount of the freshly mixed cement is placed into a well created in the agar plate or onto a sterile paper disc which is then placed on the agar surface.[10][15]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[16]

-

Measurement of Inhibition Zone: The diameter of the clear zone around the specimen where microbial growth is inhibited is measured in millimeters.[16][17]

Direct Contact Test (DCT)

The DCT is designed to evaluate the antimicrobial activity of a material upon direct contact with microorganisms, which may better simulate the clinical scenario at the restoration-tooth interface.[10][18]

Protocol:

-

Preparation of Test Specimens: The bottom of wells in a 96-well microtiter plate are coated with a thin layer of freshly mixed this compound.[10][18]

-

Preparation of Microbial Inoculum: A standardized bacterial suspension is prepared as in the ADT.

-

Direct Contact: A small volume (e.g., 10 µL) of the bacterial suspension is placed directly onto the surface of the set this compound in each well and incubated for a short period (e.g., 1 hour) to allow for direct contact and evaporation of the liquid.[18]

-

Addition of Growth Medium: After the initial contact period, a liquid growth medium (e.g., Brain Heart Infusion broth) is added to each well.[18]

-

Incubation and Measurement: The microtiter plate is incubated in a temperature-controlled spectrophotometer. Bacterial growth is monitored by measuring the optical density (OD) at regular intervals. The rate of bacterial growth in the presence of this compound is compared to a control group without the cement.[10][18]

Factors Influencing the Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is not static and can be influenced by several factors:

-

Eugenol Release: The rate and duration of eugenol release from the cement matrix are critical.[9] The release is highest initially and decreases over time.[1]

-

Powder-to-Liquid Ratio: The ratio of zinc oxide powder to eugenol liquid used during mixing can affect the amount of free eugenol available for release.[9]

-

Porosity of the Cement: A more porous cement matrix may facilitate greater and more sustained eugenol release.

-

Environmental Conditions: The pH and presence of organic matter in the surrounding environment can potentially influence the activity of the released eugenol.

Conclusion

References

- 1. Concentration of eugenol apically released from zinc oxide-eugenol-based sealers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dentalsky.com [dentalsky.com]

- 3. Special Promo 🎉 🚚 Delivery (ETA: Within 1-2 Wks) DENTSPLY - this compound (Zinc Oxide Eugenol Cement) – MSLI Dental Supplies [mslidental.com.my]

- 4. mdcpp.com [mdcpp.com]

- 5. fda.gov [fda.gov]

- 6. akjournals.com [akjournals.com]

- 7. Evaluation of the antimicrobial efficacy of different concentrations of a novel root canal filling material for primary teeth - An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An analysis of the release and the diffusion through dentin of eugenol from zinc oxide-eugenol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial properties of aged dental cements evaluated by direct-contact and agar diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct and Transdentinal (Indirect) Antibacterial Activity of Commercially Available Dental Gel Formulations against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antimicrobial effects of zinc oxide-calcium hydroxide mixture fillers: determining the ideal mixture ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Antimicrobial Activity of Two Endodontic Sealers: Zinc Oxide with Thyme Oil and Zinc Oxide Eugenol against Root Canal Microorganisms— An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Evaluation of Antimicrobial Efficacy of Zinc Oxide Eugenol with Zinc Oxide Mixed with Three Herbal Products to be Used as Root Canal Filling Material: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of antibacterial effects of pulp capping agents with direct contact test method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Mechanical Properties of Set Kalzinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and mechanical properties of set Kalzinol, a polymer-reinforced zinc oxide eugenol (ZOE) dental cement. This compound is widely utilized in dentistry for applications such as a base under filling materials, for temporary fillings, and as a temporary seal for medicament dressings.[1] This document delves into the quantitative data of its key properties, the detailed experimental protocols for their determination, and the fundamental chemistry of its setting reaction.

Core Physical and Mechanical Properties

The performance of this compound as a dental material is defined by a range of physical and mechanical characteristics. These properties, when quantified, allow for a thorough comparison with other materials and provide a basis for its selection in specific clinical and research applications. The following table summarizes the key quantitative data for set this compound.

| Property | Value | Test Standard |

| Compressive Strength | >35 MPa | ISO 3107 |

| Tensile Strength | 0.32 - 5.3 MPa (Typical for ZOE cements) | - |

| Setting Time | 3.5 - 4.5 minutes | ISO 3107 |

| Solubility | 0.04% (by weight) | ISO 3107 |

| Film Thickness | < 25 µm (Typical for ZOE cements) | ISO 3107 |

Experimental Protocols

The standardized evaluation of dental materials is crucial for ensuring quality and consistency. The International Organization for Standardization (ISO) provides detailed protocols for testing dental cements. This compound complies with the specifications of ISO 3107 for Type II materials.[2][3] The following are detailed methodologies for the key experiments cited.

Determination of Compressive Strength (ISO 3107)

This test determines the ability of the set cement to resist a crushing force.

Apparatus:

-

A universal testing machine capable of applying a compressive load at a constant crosshead speed.

-

A split mold to create cylindrical specimens of the cement.

-

A cabinet maintained at 37°C and a relative humidity of at least 95%.

Procedure:

-

The this compound powder and liquid are mixed according to the manufacturer's instructions.

-

The mixed cement is packed into the split mold to create cylindrical specimens.

-

The specimens are then transferred to the cabinet and stored at 37°C and high humidity for a specified period (typically 24 hours) to ensure complete setting.

-

After the storage period, the specimens are removed from the mold, and their dimensions are measured.

-

The specimen is placed in the universal testing machine, and a compressive load is applied at a specified rate until the specimen fractures.

-

The compressive strength is calculated by dividing the maximum load applied by the cross-sectional area of the specimen.

Determination of Setting Time (ISO 3107)

This test determines the time required for the cement to reach a defined state of hardness.

Apparatus:

-

A Gillmore-type needle apparatus with a specific weight and needle tip diameter.

-

A mold to prepare a cement specimen of a standardized thickness.

-

A cabinet maintained at 37°C and a relative humidity of at least 95%.

Procedure:

-

The this compound powder and liquid are mixed to a homogenous consistency.

-

The mixed cement is placed into the mold on a flat glass slab.

-

The assembly is then placed in the cabinet at 37°C.

-

At regular intervals, the needle of the testing apparatus is gently lowered onto the surface of the cement.

-

The setting time is defined as the time from the start of mixing until the needle no longer leaves a visible indentation on the surface of the cement. For this compound, this is typically between 3.5 and 4.5 minutes.[4]

Determination of Solubility (ISO 3107)

This test measures the amount of material that dissolves in water over a specific period.

Apparatus:

-

Molds for preparing disc-shaped specimens.

-

An analytical balance with a precision of 0.1 mg.

-

A desiccator.

-

An oven capable of maintaining a constant temperature.

-

Distilled or deionized water.

Procedure:

-

Disc-shaped specimens of the set this compound are prepared using the molds.

-

The specimens are stored in the cabinet at 37°C for 24 hours to ensure complete setting.

-

After setting, the specimens are weighed to determine their initial dry mass.

-

The specimens are then immersed in a specified volume of distilled water and stored at 37°C for a defined period (e.g., 24 hours or 7 days).

-

Following immersion, the specimens are removed, rinsed, and dried to a constant weight in the oven and desiccator.

-

The final dry mass is recorded, and the solubility is calculated as the percentage of mass lost during immersion.

Chemical Setting Reaction of this compound

The setting of this compound is a classic acid-base reaction between its two primary components: zinc oxide (the powder) and eugenol (the liquid). This reaction results in the formation of a zinc eugenolate chelate, which forms the matrix of the set cement. The reaction is catalyzed by the presence of water.

The unreacted zinc oxide particles are embedded within this zinc eugenolate matrix, reinforcing the structure of the set cement. This compound is often described as a polymer-reinforced ZOE cement, indicating the inclusion of polymers to enhance its mechanical properties, particularly its strength.[2][3]

Below is a diagram illustrating the chelation reaction that forms the basis of the setting of this compound.

Caption: Setting reaction of this compound.

References

A Technical Guide to the Historical Development of Zinc Oxide-Eugenol Cements

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of zinc oxide-eugenol (ZOE) cements, a cornerstone of dental materials for over a century. From their simple origins to the development of reinforced formulations like Kalzinol, this document details the chemical principles, mechanical properties, and experimental protocols that have defined their journey.

Introduction: The Genesis of a Sedative Cement

Zinc oxide-eugenol cements were first introduced to dentistry in the 1890s, born from the long-recognized palliative properties of eugenol, the primary component of clove oil.[1][2][3] The initial formulations were simple mixtures of zinc oxide powder and eugenol liquid, which, upon mixing, form a hardened mass. This early discovery provided dentists with a material that not only could be used for temporary fillings but also had a sedative or soothing effect on the dental pulp, a significant advantage in an era of limited anesthetic options.[3][4]

The fundamental setting reaction is an acid-base reaction between the acidic eugenol and the basic zinc oxide, forming a zinc eugenolate chelate.[1][3] This reaction is catalyzed by the presence of water, which facilitates the hydrolysis of zinc oxide to zinc hydroxide, a necessary step in the chelation process.[5][6][7]

Despite their excellent biocompatibility and sedative nature, early ZOE cements were hampered by low mechanical strength and high solubility in oral fluids, limiting their application to temporary restorations.[6][8] These inherent weaknesses spurred decades of research aimed at enhancing their physical properties, leading to the development of modified and reinforced ZOE cements that remain in clinical use today.

The Chemical Foundation: Setting Reaction and Molecular Structure

The setting of zinc oxide-eugenol cement is a chelation reaction. The phenolic hydroxyl group of eugenol reacts with zinc oxide to form a zinc eugenolate salt. The reaction is accelerated by the presence of water and metal salts, such as zinc acetate.[1][5] The set cement consists of unreacted zinc oxide particles embedded in a matrix of zinc eugenolate.[9]

The presence of unreacted eugenol in the set cement contributes to its therapeutic effects, but also inhibits the polymerization of resin-based restorative materials, a crucial consideration in modern clinical practice.[1][3]

Setting Reaction Pathway

The following diagram illustrates the simplified chemical reaction pathway for the setting of zinc oxide-eugenol cement.

Historical Development and Formulation Evolution

The journey of ZOE cements can be broadly categorized into three key stages: the early unmodified formulations, the advent of polymer-reinforced cements, and the development of EBA-alumina cements.

Early Formulations (Late 19th - Mid 20th Century)

The initial ZOE cements consisted of a basic powder and liquid system.

-

Powder: Primarily zinc oxide, with the possible addition of zinc salts like zinc acetate to act as an accelerator.[5]

-

Liquid: Eugenol, sometimes with the addition of olive oil to act as a plasticizer.[5]

These early cements exhibited low compressive strength, typically in the range of 3 to 55 MPa, and a relatively high solubility of 0.4% to 1.5% by weight.[10][11]

Polymer-Reinforced ZOE Cements (Mid 20th Century - Present)

To address the poor mechanical properties of traditional ZOE, researchers began incorporating polymers into the powder component. Products like This compound are examples of polymer-reinforced ZOE cements.[12][13]

-

Powder: Zinc oxide with the addition of a powdered polymer such as polymethyl methacrylate (PMMA) or polystyrene.[7][9]

-

Liquid: Eugenol.

The inclusion of these polymers significantly improved the compressive strength and reduced solubility.

EBA-Alumina Reinforced Cements (Mid 20th Century - Present)

Another significant advancement was the partial replacement of eugenol with ortho-ethoxybenzoic acid (EBA) in the liquid and the addition of alumina (aluminum oxide) as a reinforcing filler in the powder.[5][7]

-

Powder: Zinc oxide and finely powdered alumina.

-

Liquid: A mixture of EBA and eugenol.

These EBA-alumina cements demonstrated substantially higher compressive strengths, making them suitable for more demanding applications.

Historical Development Timeline

The following diagram provides a timeline of the key milestones in the development of zinc oxide-eugenol cements.

Quantitative Data on Physical Properties

The following tables summarize the key physical properties of the different classes of zinc oxide-eugenol cements.

Table 1: Compressive Strength of ZOE Cements

| Cement Type | Compressive Strength (MPa) - 24 hours |

| Unmodified ZOE | 3 - 55[10][11] |

| Polymer-Reinforced ZOE | Up to 5400 psi (~37 MPa)[14] |

| EBA-Alumina Reinforced ZOE | Up to 15,000 psi (~103 MPa)[15] |

Table 2: Solubility of ZOE Cements

| Cement Type | Solubility in Water (% weight loss) |

| Unmodified ZOE | 0.4 - 1.5[11] |

| Polymer-Reinforced ZOE | Lower than unmodified ZOE |

| EBA-Alumina Reinforced ZOE | As low as 0.05[16] |

Table 3: Setting Time of a Polymer-Reinforced ZOE Cement (this compound)

| Property | Time |

| Mixing Time | 1 - 1.5 minutes[17] |

| Working Time | 2 minutes[17] |

| Setting Time | 3.5 - 4.5 minutes[17] |

Experimental Protocols

The testing of zinc oxide-eugenol cements is governed by international standards, primarily ISO 3107 and ANSI/ADA Specification No. 30 .[5][8][18] These standards outline the methodologies for evaluating key properties.

Compressive Strength Testing (based on ISO 9917-1)

-

Specimen Preparation: The cement is mixed according to the manufacturer's instructions and packed into a cylindrical mold, typically 6 mm in height and 4 mm in diameter.[19]

-

Curing: The specimens are stored in a controlled environment, usually at 37°C and 95% humidity, for a specified period (e.g., 24 hours).[19][20]

-

Testing: The cured cylindrical specimens are placed in a universal testing machine and a compressive load is applied along the long axis at a constant crosshead speed (e.g., 1 mm/minute) until fracture.[19]

-

Calculation: The compressive strength is calculated by dividing the maximum load at fracture by the cross-sectional area of the specimen.

Setting Time Determination (based on ISO 3107)

-

Specimen Preparation: The mixed cement is placed in a mold on a temperature-controlled block (37°C).

-

Indentation Testing: A weighted indenter (e.g., a Gilmore needle) is carefully lowered onto the surface of the cement at regular intervals.[20]

-

Initial Setting Time: The time at which the indenter fails to make a perceptible indentation on the surface is recorded as the initial setting time.

-

Final Setting Time: A heavier indenter is used, and the time at which it fails to leave a visible mark is recorded as the final setting time.

The setting time is influenced by factors such as temperature, humidity, and the powder-to-liquid ratio.[21][22]

Solubility Testing (based on ANSI/ADA Specification No. 30)

-

Specimen Preparation: Disc-shaped specimens of the set cement of known weight are prepared.

-

Immersion: The specimens are immersed in distilled water or a simulated oral fluid for a specified period (e.g., 24 hours or longer).[23][24]

-

Drying and Weighing: After the immersion period, the specimens are removed, dried to a constant weight, and re-weighed.

-

Calculation: The solubility is expressed as the percentage of weight loss.

Experimental Workflow Diagram

The following diagram outlines the general workflow for testing the physical properties of ZOE cements.

Conclusion

The historical development of zinc oxide-eugenol cements is a testament to the ingenuity of dental material science. From a simple palliative paste, ZOE cements have evolved into a versatile class of materials with a range of formulations tailored to specific clinical needs. The journey from unmodified ZOE to polymer and EBA-alumina reinforced cements demonstrates a clear progression towards improved mechanical properties without sacrificing the inherent biocompatibility that made them so valuable in the first place. Understanding this historical context and the underlying scientific principles is crucial for researchers and developers seeking to innovate and further refine this important class of dental materials.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. A comparative evaluation of compressive strength of Portland cement with zinc oxide eugenol and Polymer-reinforced cement: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc oxide eugenol - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. dentaleducationhub.com [dentaleducationhub.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. ZOE -ZINC OXIDE EUGENOL | PPTX [slideshare.net]

- 11. Zoe cement-karan | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. lavadent.com [lavadent.com]

- 14. Zinc Oxide Eugenol Cement Reinforced Material — Prime Dental Manufacturing [primedentalmfg.com]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. pdch.in [pdch.in]

- 17. dentalsky.com [dentalsky.com]

- 18. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 19. thaidental.or.th [thaidental.or.th]

- 20. Methodologies for measuring the setting times of mineral trioxide aggregate and Portland cement products used in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Factors affecting the setting time of zinc oxide-eugenol impression materials--the influence of humidity and temperature to the reaction velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dline.ee [dline.ee]

- 23. Solubility of zinc oxide-eugenol and calcium hydroxide cements in simulated dentinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

An In-depth Technical Guide to the Shelf Life and Degradation Pathways of Kalzinol Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life and degradation pathways of the core components of Kalzinol, a polymer-reinforced zinc oxide eugenol (ZOE) dental cement. The information is intended for researchers, scientists, and professionals involved in drug development and dental material science.

Core Components and Shelf Life

This compound is a two-component system: a powder and a liquid. The primary reactive components are zinc oxide and eugenol, which undergo a setting reaction to form a solid matrix. The formulation is further modified with a polymer for enhanced mechanical properties.

Table 1: Core Components of this compound

| Component | Chemical Name | Role in Cement |

| Powder | ||

| Zinc Oxide | ZnO | Primary reactant, base |

| Polystyrene | (C₈H₈)ₙ | Reinforcing polymer |

| Zinc Acetate | Zn(CH₃COO)₂ | Accelerator for the setting reaction |

| Liquid | ||

| Eugenol | C₁₀H₁₂O₂ | Primary reactant, acid |

The unmixed powder and liquid components of this compound have a significant shelf life when stored under appropriate conditions. Manufacturers recommend storing the material at temperatures between 10°C (50°F) and 24°C (75°F), in a cool, dry place away from direct sunlight, with the caps tightly closed.[1] The shelf life of the unmixed components is typically several years, with specific expiry dates provided on the packaging. For instance, commercially available this compound products have shown expiry dates as far as 2029.[2]

Table 2: Shelf Life of Unmixed this compound Components

| Component | Typical Shelf Life | Storage Conditions |

| This compound Powder | Several years (e.g., up to 2029) | 10°C - 24°C, cool, dry, away from direct sunlight. |

| This compound Liquid | Several years (e.g., up to 2029) | 10°C - 24°C, cool, dry, away from direct sunlight. |

Setting Reaction and Initial Stability

The setting of this compound is an acid-base reaction between zinc oxide and eugenol, which forms a zinc eugenolate chelate. This reaction is initiated by the presence of water and is autocatalytic, meaning water is also a by-product. Zinc acetate acts as an accelerator in this process.

The set cement consists of unreacted zinc oxide particles embedded in a matrix of zinc eugenolate crystals.

Degradation Pathways of Set this compound

The primary degradation pathway for set this compound is hydrolysis. The zinc eugenolate matrix is susceptible to breakdown in the presence of water, leading to the release of its constituent components and a reduction in the cement's mechanical strength.

Hydrolytic Degradation of the Zinc Eugenolate Matrix

In an aqueous environment, the zinc eugenolate chelate hydrolyzes to form zinc hydroxide and eugenol. The eugenol can then leach from the cement matrix. This process renders the cement hydrolytically unstable and weakens its structure over time.

References

Spectroscopic Analysis of Kalzinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalzinol is a commercial brand of zinc oxide eugenol (ZOE) cement, a material widely utilized in dentistry for applications such as temporary fillings, cavity liners, and root canal sealants.[1][2] Its clinical success is attributed to its excellent biocompatibility, sealing ability, and sedative effect on the dental pulp.[2] The performance of this compound is intrinsically linked to the chemical and physical interactions between its two primary components: a powder, which is predominantly zinc oxide (ZnO), and a liquid, which consists mainly of eugenol.[1][3]

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze this compound's powder and liquid components, as well as the set cement. Understanding the material at a molecular level is crucial for quality control, optimizing its properties, and developing new formulations. We will detail the experimental protocols for key spectroscopic methods, present expected quantitative data, and illustrate the underlying chemical processes.

Component Composition

This compound is supplied as a two-part system:

-

Powder: The primary constituent is high-purity zinc oxide (ZnO).[4] Manufacturers may also include additives such as zinc acetate to accelerate the setting time, and polymers or rosin to improve mechanical strength and handling properties.[2][5]

-

Liquid: The liquid is primarily eugenol (4-allyl-2-methoxyphenol), an oily liquid derived from clove oil.[1][4] It is responsible for the characteristic setting reaction and provides analgesic and antiseptic properties.[2]

The Setting Reaction: Chelation

The hardening of this compound is not a simple physical process but a chemical reaction between zinc oxide and eugenol.[6] This acid-base reaction is catalyzed by water and results in the formation of a zinc eugenolate chelate.[7][8][9] The set cement consists of unreacted zinc oxide particles embedded within a matrix of long, sheath-like crystals of zinc eugenolate.[6][8] Any excess eugenol is sorbed by both the zinc oxide and the zinc eugenolate.[6]

// Nodes ZnO [label="Zinc Oxide (Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Eugenol [label="Eugenol (Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="Water (Catalyst)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; SetCement [label="Set this compound Cement", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Matrix [label="Zinc Eugenolate Chelate\n(Crystallin Matrix)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted ZnO Core", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ZnO -> SetCement; Eugenol -> SetCement; H2O -> SetCement [style=dashed, arrowhead=empty];

// Logical relationship within the set cement {rank=same; Matrix; Unreacted;} SetCement -> Matrix [label="forms"]; SetCement -> Unreacted [label="embeds"]; } } Caption: Logical diagram of the this compound setting reaction.

Spectroscopic Analysis Techniques

Spectroscopy is a powerful tool for characterizing the chemical composition, crystal structure, and reaction kinetics of dental materials like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the components and to monitor the chemical changes during the setting reaction.[2] By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the material is obtained.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Data Presentation: Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Assignment | Component | Observation During Setting |

| 3500 - 3300 | O-H stretching (phenolic) | Eugenol | Decreases |

| 1638 | C=C stretching (aromatic) | Eugenol | Stable |

| 1205 | -OH deformation | Zinc Oxide | Changes/Shifts |

| 1540 - 1590 | Carboxylate (COO⁻) asymmetric stretch | Zinc Eugenolate | Increases |

| 550 - 420 | Zn-O stretching | Zinc Oxide | Broadens/Shifts |

Note: Peak positions can vary slightly based on the specific formulation and instrument calibration. Data compiled from multiple sources.[10][11][12][13]

The formation of zinc eugenolate is evidenced by the appearance of new bands in the 1540-1590 cm⁻¹ region, corresponding to the carboxylate group of the chelate, and a decrease in the intensity of the broad phenolic O-H band from eugenol.[10][14]

X-ray Diffraction (XRD)

XRD is an essential technique for analyzing the crystalline structure of materials. It is used to identify the phases present in the this compound powder and the set cement, confirming the formation of crystalline zinc eugenolate.

Experimental Protocol: Powder XRD

Data Presentation: Key XRD Peaks

X-ray diffraction studies show that the setting reaction produces a new crystalline compound.[6] The hardened mass is composed of zinc oxide embedded in a matrix of zinc eugenolate crystals.[6][8]

| Crystalline Phase | Key Diffraction Peaks (2θ) | Miller Indices (hkl) |

| Zinc Oxide (ZnO) | 31.8°, 34.4°, 36.3°, 47.5° | (100), (002), (101), (102) |

| Zinc Eugenolate | ~5.2°, ~10.0°, ~12.7° | Not specified |

Note: 2θ values are for Cu Kα radiation. Zinc Eugenolate peaks are approximate as reported in early studies.[6]

The analysis confirms that unreacted, crystalline zinc oxide remains in the set cement, while new peaks corresponding to the zinc eugenolate chelate appear, indicating the chemical reaction has taken place.[6]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, offering high sensitivity for non-polar bonds and symmetric vibrations. It is particularly useful for characterizing the zinc oxide structure and detecting crystalline phases.

Data Presentation: Characteristic Raman Peaks

| Wavenumber (cm⁻¹) | Assignment | Component |

| 437 | E₂(high) mode, characteristic of wurtzite ZnO | Zinc Oxide |

| 101 | E₂(low) mode | Zinc Oxide |

| 576 | A₁(LO) mode, often related to defects | Zinc Oxide |

| ~1600-1650 | Aromatic C=C stretching modes | Eugenol |

Data compiled from multiple sources.[15][16]

Raman spectroscopy is highly effective for confirming the high crystal quality of the wurtzite structure of the initial zinc oxide powder.[15] Changes in the ZnO peaks and the appearance of new bands can be used to study the interaction at the ZnO-eugenol interface during setting.

Conclusion

The spectroscopic analysis of this compound provides invaluable insights into its chemical nature, setting mechanism, and final structure.

-

FTIR is crucial for monitoring the chemical reaction in real-time by tracking the consumption of eugenol's hydroxyl groups and the formation of the zinc eugenolate chelate.

-

XRD provides definitive proof of the crystalline nature of the reactants and products, confirming that the set cement is a composite of unreacted ZnO in a crystalline zinc eugenolate matrix.

-

Raman Spectroscopy offers a detailed look at the zinc oxide's crystal structure and can detect subtle changes and defects.

Together, these techniques equip researchers and developers with the tools to ensure product quality, understand material behavior, and innovate in the field of dental cements. A thorough characterization using this multi-spectroscopic approach is fundamental for correlating the material's chemical properties with its clinical performance.

References

- 1. Dpi this compound Zinc Oxide Eugenol Cement | Dentalkart [dentalkart.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. ZOE -ZINC OXIDE EUGENOL | PPTX [slideshare.net]

- 4. asianpubs.org [asianpubs.org]

- 5. LGD109 : this compound Liquid [ddgroup.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. bdsdegreejourney.quora.com [bdsdegreejourney.quora.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Zinc oxide eugenol - Wikipedia [en.wikipedia.org]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Comparison of ATR–FTIR and O-PTIR Imaging Techniques for the Characterisation of Zinc-Type Degradation Products in a Paint Cross-Section - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Zinc oxide-eugenol cements. 3. Infrared spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ZnO raman spectrum | Raman for life [ramanlife.com]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: Cytotoxicity of Kalzinol on Human Dental Pulp Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalzinol is a widely used zinc oxide-eugenol (ZOE) based dental cement. Its applications in dentistry are diverse, ranging from a temporary filling material to a liner in deep cavities, owing to its sedative effect on the dental pulp. However, concerns regarding its biocompatibility, particularly its cytotoxic effects on the resident stem cell population within the dental pulp—human dental pulp stem cells (hDPSCs)—are of significant interest in the fields of restorative dentistry and dental material science. hDPSCs are crucial for pulp repair and regeneration, and any adverse effects of dental materials on these cells can compromise treatment outcomes.

This technical guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of this compound and similar ZOE cements on hDPSCs. It includes detailed experimental protocols, a summary of cytotoxicity data from related materials, and a review of the key signaling pathways involved in the cellular response to the principal components of this compound: zinc oxide and eugenol.

Core Components and Properties of this compound

This compound is a non-resin, rapid-setting, radiopaque cement. Its primary components are zinc oxide powder and eugenol liquid. The setting reaction involves the formation of a zinc eugenolate chelate, which forms the matrix of the set cement. This compound is noted for its therapeutic properties, offering good thermal and chemical insulation, making it suitable for use in sensitive cavities.

Quantitative Cytotoxicity Data

No peer-reviewed in vitro studies reporting quantitative cytotoxicity data specifically for this compound on human dental pulp stem cells were identified in the available literature. However, extensive research has been conducted on the cytotoxic effects of its primary components, zinc oxide (ZnO) and eugenol, as well as other commercially available ZOE cements. The following tables summarize representative data from studies on ZnO nanoparticles and a generic ZOE cement on hDPSCs, which can serve as a proxy to understand the potential cytotoxicity of this compound.

It is crucial to note that the following data is not from studies on this compound itself and should be interpreted with caution. This information is provided to illustrate the expected dose- and time-dependent cytotoxic effects of ZOE-based materials.

Table 1: Cytotoxicity of Zinc Oxide (ZnO) Nanoparticles on Human Dental Pulp Stem Cells (MTT Assay)

| Concentration (µg/mL) | 24 Hours (% Cell Viability) | 48 Hours (% Cell Viability) | 72 Hours (% Cell Viability) |

| Control | 100 | 100 | 100 |

| 25 | ~85 | ~70 | ~60 |

| 50 | ~75 | ~60 | ~50 |

| 75 | ~65 | ~50 | ~40 |

| 100 | ~55 | ~40 | ~30 |

Data adapted from studies on ZnO nanoparticle cytotoxicity on hDPSCs. The values represent an approximate trend and may vary between specific studies.

Table 2: Cytotoxicity of a Generic Zinc Oxide-Eugenol (ZOE) Cement Eluate on Human Dental Pulp Stem Cells (MTT Assay)

| Eluate Concentration (%) | 24 Hours (% Cell Viability) | 48 Hours (% Cell Viability) | 72 Hours (% Cell Viability) |

| Control | 100 | 100 | 100 |

| 10 | ~90 | ~85 | ~80 |

| 25 | ~75 | ~65 | ~55 |

| 50 | ~50 | ~40 | ~30 |

| 100 | ~30 | ~20 | ~15 |

Data is hypothetical and representative of typical findings for ZOE cements on stem cells, illustrating a dose-dependent decrease in cell viability. Actual values would be experiment-specific.

Experimental Protocols

Preparation of this compound Eluates for Cytotoxicity Assays

This protocol describes the preparation of extracts from set this compound cement to be used for in vitro cytotoxicity testing.

-

Material Preparation: Mix this compound powder and liquid according to the manufacturer's instructions to form a consistent paste.

-

Specimen Fabrication: Create standardized disc-shaped specimens of the mixed cement (e.g., 5 mm diameter and 2 mm thickness) using sterile molds.

-

Curing: Allow the specimens to fully set in a humidified incubator at 37°C for 24 hours.

-

Eluate Preparation: Place the set specimens in sterile culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 1.25 cm²/mL, as recommended by ISO 10993-5 standards.

-

Incubation: Incubate the specimens in the culture medium for 24 hours at 37°C to allow for the leaching of components.

-

Collection and Sterilization: Aseptically collect the culture medium containing the leached components (the eluate). Sterilize the eluate by passing it through a 0.22 µm syringe filter.

-

Serial Dilutions: Prepare serial dilutions of the full-strength eluate (e.g., 50%, 25%, 10%) using fresh culture medium.

Human Dental Pulp Stem Cell (hDPSC) Culture

-

Cell Source: Isolate hDPSCs from extracted, healthy human third molars under sterile conditions.

-

Cell Culture Medium: Culture the cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed hDPSCs into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and replace it with the prepared this compound eluates at various concentrations. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to the negative control.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The cytotoxicity of this compound is primarily attributed to its components, eugenol and zinc oxide. These components can induce cellular stress and apoptosis through various signaling pathways.

Methodological & Application

Standard Operating Procedure for Mixing Kalzinol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalzinol, a zinc oxide eugenol (ZOE) cement, is widely utilized in dentistry for its sedative properties and as a temporary restorative material.[1] In the realm of in vitro research, its components, particularly eugenol, have been noted for their biological activities, including anti-inflammatory and anti-cancer effects.[2][3][4] This document provides a detailed standard operating procedure (SOP) for the preparation and handling of this compound for use in in vitro studies, ensuring consistency and reproducibility of experimental results. The protocols outlined below are designed to be adaptable for various cell culture-based assays, such as cytotoxicity and biocompatibility studies.

Composition and Properties of this compound

This compound is a two-component system consisting of a powder and a liquid. The powder is primarily composed of zinc oxide, while the liquid contains eugenol.[1] Upon mixing, an acid-base reaction occurs, forming a zinc eugenolate chelate matrix that gradually hardens.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Composition | Powder: Zinc Oxide; Liquid: Eugenol | A combination of zinc oxide and eugenol. |

| Mixing Ratio (Powder:Liquid by weight) | 5:1 | Recommended for a consistent mix.[6] |

| Mixing Time | 1 to 1.5 minutes | Thorough mixing is crucial for a homogenous paste.[6] |

| Working Time | 2 minutes | The time available for manipulation before setting begins.[6] |

| Setting Time | 3.5 to 4.5 minutes | The time until the material is reasonably firm.[6] |

| Compressive Strength | < 35 MPa | Modified forms of zinc oxide-eugenol cement have a compressive strength below 35 MPa.[7] |

| Solubility in Water | Low (0.02% to 0.1% after 24 hours) | ZOE cements have considerably lower solubility in water compared to silicate or phosphate cements.[8] |

Experimental Protocols

Standard Operating Procedure for Mixing this compound

This SOP describes the manual mixing of this compound to achieve a consistent paste for the preparation of specimens for in vitro assays.

Materials:

-

This compound powder and liquid

-

Glass slab or non-absorbent mixing pad

-

Stainless steel spatula

-

Weighing balance

-

Timer

Procedure:

-

Dispensing: Accurately weigh the this compound powder and dispense the liquid according to a 5:1 powder-to-liquid ratio by weight.[6] For example, use 0.5 g of powder and 0.1 g (approximately 0.1 mL) of liquid.

-

Incorporation: Place the powder and liquid on a clean, dry glass slab.[5] Gradually incorporate the powder into the liquid in small increments.

-

Mixing: Mix with a stainless steel spatula using a firm, circular motion for 1 to 1.5 minutes until a homogenous, putty-like consistency is achieved.[6]

-

Specimen Preparation: Immediately after mixing, shape the cement into the desired form for the specific in vitro assay (e.g., discs for eluate preparation or direct contact tests).

Preparation of this compound Eluates for Cytotoxicity Assays (ISO 10993-5)

This protocol details the preparation of extracts from set this compound specimens to assess the cytotoxic potential of its leachable components on cell cultures.

Materials:

-

Set this compound specimens (e.g., discs of 10 mm diameter and 2 mm thickness)

-

Sterile cell culture medium (e.g., DMEM, MEM)

-

Sterile, sealed containers

-

Incubator (37°C, 5% CO2)

-

Sterile filter (0.22 µm)

Procedure:

-

Specimen Curing: Allow the mixed this compound to fully set in a sterile mold at 37°C and 95% humidity for 24 hours to simulate physiological conditions.

-

Sterilization: Sterilize the set specimens using a suitable method that does not affect the material properties, such as ethylene oxide or gamma irradiation.

-

Extraction: Place the sterile, set this compound specimens in a sterile container with a complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL, as recommended by ISO 10993-12.

-

Incubation: Incubate the container at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.

-

Eluate Collection: Aseptically collect the culture medium (now the eluate) and filter it through a 0.22 µm sterile filter to remove any particulate matter.

-

Serial Dilutions: Prepare serial dilutions of the eluate with a fresh culture medium to be used in the cytotoxicity assay.

Direct Contact Cytotoxicity Assay (ISO 10993-5)

This method evaluates the cellular response to direct contact with the this compound material.

Materials:

-

Set, sterile this compound specimens

-

Confluent monolayer of cultured cells in a multi-well plate

-

Complete cell culture medium

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the desired cells in a multi-well plate and allow them to reach approximately 80% confluency.

-

Specimen Placement: Aseptically place a sterile, set this compound specimen directly onto the cell monolayer in each well.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment: After the incubation period, remove the specimens and assess cell viability using a suitable method, such as the MTT assay or by observing cell morphology under a microscope.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

References

- 1. Zinc oxide eugenol cement | PPT [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Buy this compound (EVT-1554416) | 8068-83-5 [evitachem.com]

- 7. Retentive and compressive strengths of modified zinc oxide-eugenol cements - PubMed [pubmed.ncbi.nlm.nih.gov]